molecular formula C4H2FIN2 B2466798 2-Fluoro-4-iodopyrimidine CAS No. 1806392-49-3

2-Fluoro-4-iodopyrimidine

Cat. No. B2466798
M. Wt: 223.977
InChI Key: YQUXLKLFXILYLQ-UHFFFAOYSA-N
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Description

“2-Fluoro-4-iodopyrimidine” is a chemical compound with the molecular formula C4H2FIN2 . It is a pyrimidine derivative that contains a fluorine atom and an iodine atom .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-iodopyrimidine consists of a pyrimidine ring with a fluorine atom attached at the 2-position and an iodine atom at the 4-position . The average mass of the molecule is 222.987 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4-iodopyrimidine include a density of 2.0±0.1 g/cm3, a boiling point of 223.0±20.0 °C at 760 mmHg, and a flash point of 88.6±21.8 °C . The compound has one hydrogen bond acceptor and no hydrogen bond donors .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : The synthesis of compounds like 1-(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione, which have potential applications as anti-tumor and anti-viral drugs, involves 2-fluoro-4-iodopyrimidine derivatives. These compounds are characterized by NMR spectra and X-ray single-crystal diffraction, indicating their significance in drug design and development (Li, Xiao, & Yang, 2014).

Novel Nucleoside Synthesis

  • Novel 1′-Homo-N-2′-Deoxy-α-Nucleosides : A series of novel 1′-homo-N-2′-deoxy-α-nucleosides, including 5-fluoro and 5-iodopyrimidine analogs, have been synthesized. These compounds show potential for antiviral (HIV-1 and HBV) and cytotoxic activities, highlighting the role of 2-fluoro-4-iodopyrimidine in creating new nucleoside analogs with significant biological activity (Carnero et al., 2020).

Chemical Reactions and Synthesis

  • Silyl-Mediated Halogen/Halogen Displacement : Involvement of 2-fluoro-4-iodopyrimidine in silyl-mediated halogen/halogen displacement reactions has been observed. This process is important for understanding the chemical behavior of such compounds and their potential use in various synthetic pathways (Schlosser & Cottet, 2002).

Tautomerism Studies

  • Tautomerism of Fluorinated Pyrimidines : Research on 5-fluoro-4-hydroxy-2-methoxypyrimidine, a related compound, helps understand the tautomerism in fluorinated pyrimidines. This study contributes to the knowledge of chemical properties and potential reactivity of compounds like 2-fluoro-4-iodopyrimidine (Kheifets, Gindin, & Studentsov, 2006).

Fluorination Reactions

  • Ag-Assisted Fluorination : The direct fluorination of 4,6-disubstituted 2-aminopyrimidines with Selectfluor, in the presence of Ag(I), provides insights into the fluorination reactions of pyrimidines. This method is crucial for the synthesis of fluorinated pyrimidines, which include derivatives of 2-fluoro-4-iodopyrimidine (Wang, Cai, Zhang, & Zhao, 2017).

Safety And Hazards

The safety data sheet for 2-Fluoro-4-iodopyrimidine indicates no known hazard .

properties

IUPAC Name

2-fluoro-4-iodopyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FIN2/c5-4-7-2-1-3(6)8-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUXLKLFXILYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-iodopyrimidine

CAS RN

1806392-49-3
Record name 2-fluoro-4-iodopyrimidine
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